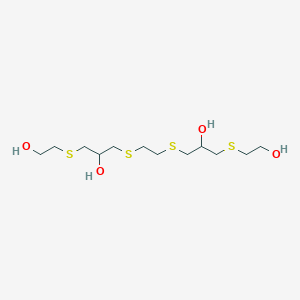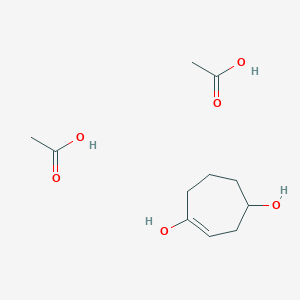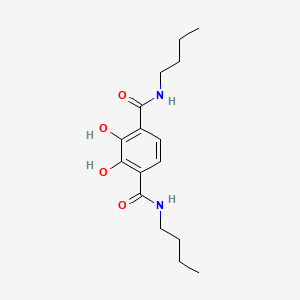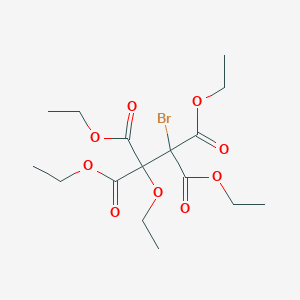![molecular formula C13H31NO3Si B14297061 N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine CAS No. 112309-65-6](/img/structure/B14297061.png)
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a trimethoxysilyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine typically involves the reaction of butylamine with a trimethoxysilyl-containing reagent. One common method is the reaction of butylamine with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can react with carbonyl-containing compounds to form imines or enamines.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for this compound.
Acylating Agents: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while acylation can produce amides.
Scientific Research Applications
Chemistry: In chemistry, N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Biology and Medicine: In biological research, this compound can be used as a functional group in the modification of biomolecules. Its trimethoxysilyl group allows for the attachment to silica-based materials, which can be useful in drug delivery systems and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine involves its interaction with molecular targets through its amine and trimethoxysilyl groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These interactions are crucial for its applications in material science and biology.
Comparison with Similar Compounds
N-Butylamine: A simpler amine with similar reactivity but lacks the trimethoxysilyl group.
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Contains both an amine and a trimethoxysilyl group but has a different alkyl chain length.
N-(Trimethoxysilylpropyl)diethylenetriamine: A more complex amine with multiple amine groups and a trimethoxysilyl group.
Uniqueness: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is unique due to its specific combination of a butyl group and a trimethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields.
Properties
CAS No. |
112309-65-6 |
|---|---|
Molecular Formula |
C13H31NO3Si |
Molecular Weight |
277.48 g/mol |
IUPAC Name |
N-butyl-N-(2-trimethoxysilylethyl)butan-1-amine |
InChI |
InChI=1S/C13H31NO3Si/c1-6-8-10-14(11-9-7-2)12-13-18(15-3,16-4)17-5/h6-13H2,1-5H3 |
InChI Key |
RQPQAZPZICFEQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)



![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)

![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)


